4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid
CAS No.:
Cat. No.: VC10421918
Molecular Formula: C18H19NO5S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO5S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 4-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C18H19NO5S/c1-3-24-18(23)16-15(12-7-5-4-6-8-12)11(2)25-17(16)19-13(20)9-10-14(21)22/h4-8H,3,9-10H2,1-2H3,(H,19,20)(H,21,22) |
| Standard InChI Key | JCXWVQFNWDTCSD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCC(=O)O |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCC(=O)O |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
The compound’s structure integrates a 2-thienyl ring substituted at the 3-position with an ethoxycarbonyl group (-COOEt), at the 4-position with a phenyl group (-C₆H₅), and at the 5-position with a methyl group (-CH₃). The 2-amino group of the thiophene is linked via an amide bond to a 4-oxobutanoic acid moiety (-NH-C(O)-CH₂-CH₂-COOH). This arrangement creates a hybrid system combining aromatic, electron-withdrawing, and hydrophilic functional groups, enabling diverse intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | VC10421918 |
| Molecular Formula | C₁₈H₁₉NO₅S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid |
| Functional Groups | Thiophene, ethoxycarbonyl, phenyl, methyl, amide, carboxylic acid |
The presence of the carboxylic acid group confers water solubility under basic conditions, while the aromatic and ethoxycarbonyl groups enhance lipid solubility, suggesting amphiphilic behavior.
Synthetic Pathways and Methodological Challenges
Hypothesized Synthesis
While explicit protocols for this compound are unavailable, its synthesis likely proceeds through sequential functionalization of a thiophene precursor:
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Thiophene Core Assembly: Friedel-Crafts acylation or cross-coupling reactions could introduce the phenyl and methyl groups to a 2-aminothiophene intermediate.
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Ethoxycarbonyl Introduction: Carboxylation using ethyl chloroformate under basic conditions followed by esterification.
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Amide Bond Formation: Coupling the thienyl amine with 4-oxobutanoic acid using carbodiimide-based reagents (e.g., EDC, DCC).
Industrial and Laboratory Challenges
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Regioselectivity: Ensuring correct substitution on the thiophene ring requires precise control of reaction conditions to avoid isomer formation.
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Purification: The compound’s polarity and functional diversity complicate chromatographic separation, necessitating advanced techniques like HPLC.
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Scale-Up: Multi-step synthesis introduces yield attrition, making industrial production economically challenging without optimized catalytic systems.
Research Limitations and Future Directions
Knowledge Gaps
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Biological Activity: No in vitro or in vivo studies directly assess this compound’s efficacy, toxicity, or mechanism of action.
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Thermodynamic Data: Melting point, solubility, and stability profiles remain uncharacterized, hindering formulation development.
Strategic Recommendations
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Computational Modeling: DFT studies could predict reactivity and binding affinities to biological targets.
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High-Throughput Screening: Prioritize this compound in libraries for antibiotic or anticancer assays.
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Synthetic Optimization: Explore biocatalytic methods or flow chemistry to improve yield and purity.
Comparative Analysis with Structural Analogues
Functional Group Influence
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Thiophene vs. Benzene: Replacing the thienyl ring with benzene (as in 4-phenylbenzoic acid derivatives) reduces electron richness, altering redox properties.
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Ethoxycarbonyl vs. Nitro Groups: Substituting -COOEt with -NO₂ increases electrophilicity but decreases hydrolytic stability.
Table 2: Activity Trends in Analogues
| Analogue | Key Modification | Observed Activity |
|---|---|---|
| 4-Phenyl-2-thienylamide | Lacks carboxylic acid | Moderate antimicrobial |
| Ethyl thiophene-3-carboxylate | No amide linkage | Weak COX inhibition |
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